molecular formula C4H4O6Sn B1213152 Stannous tartrate CAS No. 815-85-0

Stannous tartrate

Cat. No. B1213152
CAS RN: 815-85-0
M. Wt: 266.78 g/mol
InChI Key: YXTDAZMTQFUZHK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05276147

Procedure details

4 mg of ligand, 1 ml of ethanol, 1 ml of an aqueous salt solution, not more than 0. 5 ml of an aqueous salt solution of 99mTcO4-- and 50 μg of tin(II) tartrate in solution are introduced in succession into a 10-ml flask. The reaction is carried out as in Example 3.1).
[Compound]
Name
ligand
Quantity
4 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous salt
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous salt
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 μg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Sn+2:11]>[O-][99Tc](=O)(=O)=O.[Na+].C(O)C>[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2].[Sn+4:11].[C:1]([CH:4]([CH:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5])([O-:3])=[O:2] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
ligand
Quantity
4 mg
Type
reactant
Smiles
Step Two
Name
aqueous salt
Quantity
1 mL
Type
reactant
Smiles
Step Three
Name
aqueous salt
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
50 μg
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Sn+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-][99Tc](=O)(=O)=O.[Na+]
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Sn+4].C(=O)([O-])C(O)C(O)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.